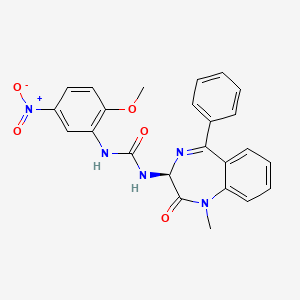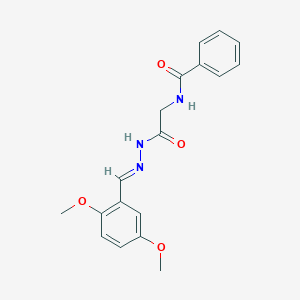![molecular formula C8H12O3 B2412797 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2243513-71-3](/img/structure/B2412797.png)
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid” is a chemical compound with the molecular formula C8H12O3 . It is a derivative of 2-Oxabicyclo[2.2.1]heptane .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H12O3/c1-7-2-3-8(4-7,5-11-7)6(9)10/h2-5H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 156.18 . It is an oil at room temperature . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis of Derivatives
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid is utilized in the synthesis of various chemical compounds. For instance, it has been employed in the efficient synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives, starting from norborne-2-ol, demonstrating its versatility in organic synthesis (Wang et al., 2001).
Chiral Building Block
This compound serves as a chiral building block for terpenoids, showing its significance in the total synthesis of complex natural products like eudesmanes, agarofurans, and norcarotenoids (Yu, 2005).
Asymmetric Synthesis
The compound is instrumental in asymmetric synthesis. For example, a scalable enantioselective process to a key precursor in the synthesis of A2a receptor antagonists demonstrates its application in medicinal chemistry (Wirz et al., 2010).
Medicinal Chemistry Applications
Its derivatives are utilized in medicinal chemistry, such as in the synthesis of structurally novel morpholine amino acids, which can potentially modulate physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).
Anti-HIV Activity
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives, synthesized from this compound, have been evaluated for their anti-HIV activity, underlining its potential in antiviral research (Song, 2009).
Conformational Studies
The compound has been used in studies to understand molecular conformations and stereochemistry, which are crucial for understanding reaction mechanisms and drug design (Cameron et al., 1994).
Organocatalytic Reactions
It has been used in organocatalytic aldol reactions, demonstrating its role in facilitating complex chemical transformations (Armstrong et al., 2009).
Total Synthesis of Natural Products
The compound is involved in the total synthesis of natural products, highlighting its application in the synthesis of complex molecules with potential therapeutic properties (Ferguson et al., 1985).
Anticancer Activity
Novel analogs derived from this compound have shown anticancer activity, indicating its significance in the development of new cancer therapies (Pachuta-Stec & Szuster-Ciesielska, 2015).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid are protein phosphatases, specifically PP1 and PP2A . These enzymes play a crucial role in cellular transduction events such as T-cell activation and cell proliferation .
Mode of Action
The compound inhibits protein phosphatases through its 7-oxa ethereal bridge and endo-dicarboxylic anhydride unit . This inhibition prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
Biochemical Pathways
The compound affects the biochemical pathways involved in T-cell activation and cell proliferation. By inhibiting protein phosphatases, it modulates cellular transduction events
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of protein phosphatases, leading to changes in T-cell activation and cell proliferation . This can have significant effects on immune response and cellular growth.
properties
IUPAC Name |
1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7-2-3-8(4-7,5-11-7)6(9)10/h2-5H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYNJRJQVQSMHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2412719.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2412720.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide](/img/structure/B2412722.png)

![MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2412724.png)


![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2412727.png)
![ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2412728.png)

![(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2412734.png)
![N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide](/img/structure/B2412735.png)
![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-benzoic acid](/img/structure/B2412736.png)